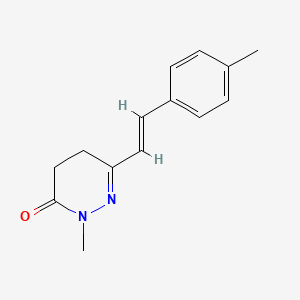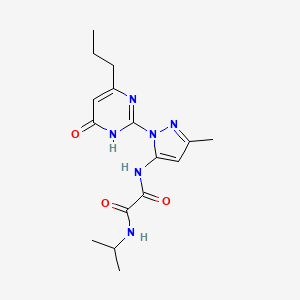![molecular formula C18H12N2O2S2 B2966918 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 312748-42-8](/img/structure/B2966918.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The synthesis and characterization of thiophene derivatives, including compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide, have been extensively explored for their antimicrobial properties. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of thiophene-2-carboxamides and their evaluation against various microbial strains. These studies often involve molecular docking to predict the binding efficiency of these compounds to bacterial and fungal targets, highlighting their potential as antimicrobial agents (Talupur et al., 2021).
Synthesis of Heterocyclic Compounds
Research has also focused on utilizing thiophene derivatives for the synthesis of complex heterocyclic structures, which are fundamental in medicinal chemistry for the development of new therapeutic agents. The work by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) on thiophenylhydrazonoacetates illustrates the versatility of thiophene derivatives in synthesizing a wide range of nitrogen-containing heterocycles, underscoring their significance in drug discovery processes (Mohareb et al., 2004).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the compound , have been investigated for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and utility of these compounds beyond biologically active molecules. Hu et al. (2016) synthesized benzothiazole derivatives and assessed their performance as corrosion inhibitors for carbon steel in acidic environments. Their findings revealed that these compounds could offer effective protection against corrosion, suggesting a practical application in industrial processes (Hu et al., 2016).
Biological Activity Beyond Antimicrobial Effects
Further extending the scope of thiophene and benzothiazole derivatives, research has delved into their potential for treating various conditions, including their use as antiarrhythmic, serotonin antagonist, and antianxiety agents. Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their pharmacological activities, demonstrating significant efficacy compared to standard drugs in these categories. This suggests that derivatives of this compound could have broad therapeutic applications beyond antimicrobial activity (Amr et al., 2010).
Wirkmechanismus
Target of Action
The primary target of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This inhibition could potentially disrupt the bacterium’s ability to synthesize essential components of its cell wall, thereby inhibiting its growth and survival .
Biochemical Pathways
The compound’s action on the DprE1 enzyme affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacterium and the resolution of the infection .
Result of Action
The primary result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s ability to synthesize its cell wall, leading to its death .
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S2/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYGTVQUFOMDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
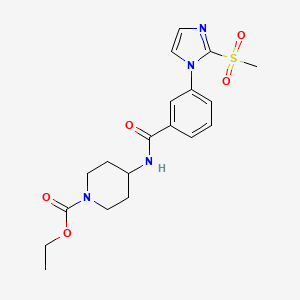
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
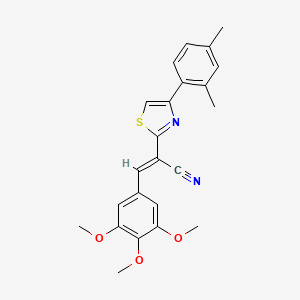
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
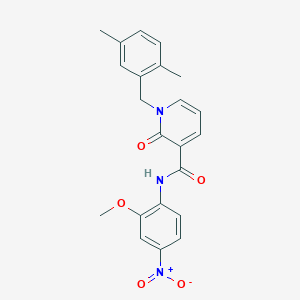
![12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2966846.png)
![2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2966853.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
![N-cyclopentyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966856.png)
